molecular formula C10H8ClNO4S B13486479 methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate

methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate

Cat. No.: B13486479
M. Wt: 273.69 g/mol
InChI Key: OGTONXUHCSTUSC-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is an organic compound with a complex structure that includes an indole ring substituted with a chlorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate typically involves the chlorosulfonation of a suitable indole precursor. One common method involves the reaction of 3-(chlorosulfonyl)benzoic acid with an indole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .

Biological Activity

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound contains a chlorosulfonyl group, which enhances its chemical reactivity and biological potential. The presence of this group allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For example, indole derivatives are known to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators' production.
  • Nuclear Receptor Activation : It may activate nuclear receptors that regulate gene expression related to cell growth and differentiation.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, affecting processes such as apoptosis and cellular metabolism .

3. Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
CompoundCell LineIC50 (µM)
This compoundLOX-IMVI (melanoma)0.96
Staurosporine (control)LOX-IMVI7.10
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various indole derivatives, this compound was found to significantly reduce the viability of cancer cells. The study reported that at a concentration of 50 µM, the compound maintained over 87% cell viability while exhibiting potent inhibition against specific cancer pathways .

Research Findings

A recent publication highlighted the synthesis of this compound derivatives and their evaluation for biological activity. The findings indicated that these compounds could effectively modulate inflammatory responses and possess potential as therapeutic agents in cancer treatment .

5. Conclusion

This compound is a promising compound in the realm of medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Properties

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.69 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-1H-indole-5-carboxylate

InChI

InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-8-7(4-6)9(5-12-8)17(11,14)15/h2-5,12H,1H3

InChI Key

OGTONXUHCSTUSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl

Origin of Product

United States

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